molecular formula C10H12ClN3O B1389004 2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride CAS No. 1185304-75-9

2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride

Cat. No.: B1389004
CAS No.: 1185304-75-9
M. Wt: 225.67 g/mol
InChI Key: HAVZDRYJRKJILX-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical foundations of 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride trace back to the pioneering work in 1,2,4-oxadiazole chemistry initiated in the late 19th century. The parent 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified it as azoxime or furo[ab1]diazole. This initial discovery established the groundwork for the development of numerous derivatives, including the phenyl-ethylamine substituted variant that represents the focus of contemporary research.

The systematic exploration of 1,2,4-oxadiazole derivatives gained significant momentum nearly eight decades after the initial discovery, when researchers began investigating the photochemical rearrangement properties of these heterocyclic systems. The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, with the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, being introduced to the pharmaceutical market as a cough suppressant in the 1960s.

The specific development of 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride emerged from the broader research initiatives focused on incorporating bioactive side chains into the 1,2,4-oxadiazole scaffold. The compound's synthesis methodology represents an evolution of classical amidoxime cyclization techniques, refined through decades of heterocyclic chemistry advancement. Modern synthetic approaches to this compound typically employ the reaction of amidoximes with carboxylic acid derivatives or isatoic anhydrides under optimized conditions.

Contemporary research has revealed that compounds bearing the 1,2,4-oxadiazole motif demonstrate bioisosteric equivalence with ester and amide moieties, providing enhanced stability against hydrolysis while maintaining specific intermolecular interactions such as hydrogen bonding. This discovery has propelled the development of sophisticated derivatives like 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride as valuable tools in chemical biology and pharmaceutical research.

Significance in Heterocyclic Chemistry

The significance of 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride within heterocyclic chemistry extends far beyond its structural novelty, representing a paradigmatic example of how strategic substitution patterns can enhance the functional properties of five-membered heterocyclic systems. The compound exemplifies the sophisticated design principles underlying modern heterocyclic chemistry, where the integration of aromatic and aliphatic functionalities creates synergistic effects that amplify the inherent properties of the oxadiazole core.

The five-membered 1,2,4-oxadiazole ring system within this compound demonstrates exceptional electronic properties that arise from the unique arrangement of two nitrogen atoms and one oxygen atom within the heterocyclic framework. This arrangement creates a highly polarized system with distinct electrophilic and nucleophilic sites, enabling diverse chemical transformations and molecular recognition events. The presence of the phenyl substituent at the 3-position introduces π-π stacking capabilities and enhanced lipophilicity, while the ethylamine chain at the 5-position provides hydrogen bonding potential and basic character.

Recent investigations have highlighted the compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate for synthetic chemistry. The oxidation reactions typically involve the modification of the ethylamine side chain, while reduction processes can target the oxadiazole ring system itself. Substitution reactions offer opportunities for further functionalization, particularly through nucleophilic or electrophilic mechanisms depending on the reaction conditions employed.

The compound's significance is further amplified by its demonstrated capacity to serve as a bioisosteric replacement for traditional functional groups in pharmaceutical chemistry. The 1,2,4-oxadiazole ring exhibits remarkable stability under physiological conditions while maintaining the ability to participate in specific protein-ligand interactions. This property positions 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride as a valuable scaffold for drug discovery applications, where metabolic stability and target selectivity are paramount considerations.

Position within 1,2,4-Oxadiazole Family

Within the broader 1,2,4-oxadiazole family, 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride occupies a distinctive position characterized by its balanced combination of aromatic and aliphatic substitution patterns. The 1,2,4-oxadiazole isomer represents one of four possible oxadiazole configurations, alongside 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole variants. Among these isomers, the 1,2,4-oxadiazole framework demonstrates superior chemical stability and synthetic accessibility compared to the inherently unstable 1,2,3-oxadiazole system.

The structural architecture of 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride represents a sophisticated evolution within the 1,2,4-oxadiazole family, where strategic substitution patterns have been optimized to achieve specific physicochemical properties. The phenyl group at the 3-position provides aromatic character and potential for π-π interactions, while the ethylamine substituent at the 5-position introduces basic functionality and hydrogen bonding capabilities. This substitution pattern contrasts with simpler 1,2,4-oxadiazole derivatives that may contain only alkyl or aryl substituents without the beneficial combination of both aromatic and aliphatic functionalities.

Comparative analysis within the 1,2,4-oxadiazole family reveals that compounds bearing both aromatic and aminoalkyl substituents demonstrate enhanced biological activity profiles compared to their mono-substituted counterparts. The presence of the ethylamine chain in 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride provides additional opportunities for molecular recognition and protein binding, distinguishing it from simpler phenyl-substituted 1,2,4-oxadiazoles that lack this functionality.

Recent research has demonstrated that 1,2,4-oxadiazole derivatives exhibit diverse biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective properties. Within this context, 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride represents a particularly promising member due to its structural features that enable multiple modes of biological interaction. The compound's position within the family hierarchy reflects the ongoing evolution of heterocyclic design principles toward more sophisticated and functionally diverse molecular architectures.

Chemical Classification and Nomenclature

The systematic classification of 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds, positioning it within the broader category of nitrogen-oxygen heterocycles. The compound's official designation reflects its structural hierarchy, beginning with the primary heterocyclic framework and progressing through the substituent patterns that define its unique chemical identity.

According to chemical databases and registry systems, the compound exists in two primary forms: the free base form with Chemical Abstracts Service number 805184-96-7 and molecular formula C₁₀H₁₁N₃O, and the hydrochloride salt form with Chemical Abstracts Service number 1185304-75-9 and molecular formula C₁₀H₁₂ClN₃O. The hydrochloride salt demonstrates enhanced stability and solubility characteristics, making it the preferred form for most research applications and commercial preparations.

Table 1: Chemical Classification Data for 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride

Parameter Free Base Hydrochloride Salt
Chemical Abstracts Service Number 805184-96-7 1185304-75-9
Molecular Formula C₁₀H₁₁N₃O C₁₀H₁₂ClN₃O
Molecular Weight 189.21 g/mol 225.67 g/mol
Systematic Name 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
International Chemical Identifier InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 -

The nomenclature system employed for this compound reflects the hierarchical approach to heterocyclic naming, where the oxadiazole ring serves as the parent structure, numbered according to the positions of the heteroatoms. The phenyl substituent occupies the 3-position of the oxadiazole ring, while the ethylamine chain extends from the 5-position. Alternative naming conventions include descriptors such as "2-(3-Phenyl-oxadiazol-5-YL)-ethylamine" and "[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine," reflecting different approaches to systematic nomenclature within chemical literature.

The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the oxadiazole subfamily of diazole heterocycles. This classification places it among compounds that contain both nitrogen and oxygen heteroatoms within five-membered ring systems, distinguishing it from related heterocycles such as imidazoles, pyrazoles, and thiazoles that contain different heteroatom combinations.

Structural Relevance in Scientific Research

The structural architecture of 2-(3-Phenyl-oxadiazol-5-YL)-ethylamine hydrochloride demonstrates exceptional relevance across multiple domains of scientific research, serving as a versatile molecular platform that combines the electronic properties of aromatic heterocycles with the recognition capabilities of aliphatic amine functionalities. The compound's structural features enable diverse research applications, from fundamental studies of heterocyclic reactivity to advanced investigations in molecular recognition and bioactive compound design.

The three-dimensional structure of the compound reveals critical geometric parameters that influence its chemical behavior and biological activity. The 1,2,4-oxadiazole ring adopts a planar configuration that facilitates π-π stacking interactions with aromatic residues in biological targets. The phenyl substituent extends the aromatic surface area available for molecular recognition events, while the ethylamine chain provides conformational flexibility that enables optimal positioning within binding sites.

Contemporary research has highlighted the compound's significance as a building block for more complex molecular architectures. The presence of both the heterocyclic oxadiazole core and the primary amine functionality creates opportunities for sequential chemical transformations that can generate diverse molecular libraries. These transformations include acylation reactions at the amine terminus, coupling reactions involving the aromatic systems, and cyclization processes that can create additional ring systems.

Table 2: Key Structural Parameters and Research Applications

Structural Feature Parameter Research Relevance
Oxadiazole Ring Planar, aromatic π-π interactions, metabolic stability
Phenyl Substituent Extended aromatic system Lipophilicity, protein binding
Ethylamine Chain Flexible, basic Hydrogen bonding, receptor interaction
Overall Geometry Extended linear structure Membrane permeability, target selectivity
Molecular Weight 225.67 g/mol (salt) Drug-like properties, bioavailability

The compound's structural relevance extends to its role as a bioisosteric replacement for traditional pharmaceutical scaffolds. The 1,2,4-oxadiazole ring system demonstrates remarkable stability under physiological conditions while maintaining the capacity for specific molecular interactions that are essential for biological activity. This stability profile makes the compound particularly valuable for applications requiring prolonged exposure to biological environments or harsh chemical conditions.

Recent investigations have revealed that the compound can serve as a molecular probe for studying enzyme-substrate interactions and receptor binding mechanisms. The ethylamine functionality provides a convenient site for attachment of fluorescent labels or radioactive markers, enabling detailed pharmacokinetic and biodistribution studies. Additionally, the aromatic character of the compound makes it suitable for spectroscopic investigations using techniques such as nuclear magnetic resonance and ultraviolet-visible spectroscopy.

Properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZDRYJRKJILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-75-9
Record name 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
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Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and reliable method to prepare 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives such as esters, acid chlorides, or anhydrides. This method proceeds via:

  • Formation of an amidoxime intermediate from the corresponding nitrile and hydroxylamine hydrochloride.
  • Coupling of the amidoxime with a carboxylic acid derivative under dehydrating or activating conditions to induce cyclization and ring closure.

This approach is widely used due to its versatility and relatively mild reaction conditions.

Specific Preparation Methods for 2-(3-Phenyl-oxadiazol-5-yl)-ethylamine Hydrochloride

Reaction Conditions and Catalysts

  • Solvents: Dichloromethane, ethanol, aqueous ethanol, tetrahydrofuran (THF), and polar aprotic solvents are commonly used depending on the step.
  • Catalysts and Reagents: EDC·HCl, DCC, CDI, TBTU, or T3P are frequently employed as coupling agents to activate carboxylic acids.
  • Temperature: Initial coupling reactions are conducted at 0–30 °C, followed by heating to 100–110 °C to promote cyclization.
  • Time: Reaction times vary from several hours (3–6 h) to overnight depending on the step.

Data Table Summarizing Key Preparation Parameters

Step Starting Materials Reagents/Conditions Solvent Temperature (°C) Time Yield (%) Notes
1 3-Phenylpropionitrile + Hydroxylamine HCl Reflux in aqueous ethanol Aqueous ethanol 78 (reflux) 5–6 h 70–85 Amidoxime formation, key intermediate
2 Amidoxime + Carboxylic acid derivative EDC·HCl coupling, then heating for cyclization Dichloromethane 0–30 (coupling), 110 (cyclization) 6 h + 2 h heating 60–80 Cyclization to 1,2,4-oxadiazole ring
3 Oxadiazole intermediate Amine introduction or protection/deprotection Varies RT to reflux Variable Variable Ethylamine side chain installation
4 Free amine HCl gas or HCl in solvent Ethanol/ether RT 1–2 h Quantitative Formation of hydrochloride salt for stability

Research Findings and Analysis

  • The amidoxime-carboxylic acid cyclization route is the most commonly reported and efficient method for synthesizing 1,2,4-oxadiazole derivatives, including phenyl-substituted analogs.
  • Use of carbodiimide coupling agents improves yields and reduces reaction times compared to classical methods using acid chlorides or anhydrides.
  • Reaction conditions are generally mild, allowing for functional group tolerance, which is important for introducing the ethylamine side chain without degradation.
  • Formation of the hydrochloride salt significantly enhances the compound’s physicochemical properties, making it suitable for pharmaceutical applications.
  • Variations in solvents and catalysts can optimize yields and purity, but dichloromethane and EDC·HCl remain the preferred choices.
  • Alternative synthetic routes, such as 1,3-dipolar cycloaddition of nitrile oxides with nitriles, are less common for this specific compound but are documented for other oxadiazole derivatives.

Chemical Reactions Analysis

Molecular Characteristics

  • Molecular Formula : C10H11N3O

  • Molecular Weight : 189.21 g/mol

  • CAS Number : 805184-96-7

The compound features a phenyl group attached to a five-membered oxadiazole ring, which is linked to an ethylamine chain. This structure is essential for its chemical reactivity and biological interactions.

Yield and Purification

The reported yield for the synthesis of 2-(3-Phenyl- oxadiazol-5-YL)-ethylamine hydrochloride is approximately 79%, indicating a relatively efficient synthetic route.

Key Reactions

  • Nucleophilic Substitution Reactions :

    • The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or carbonyl compounds.

  • Condensation Reactions :

    • The oxadiazole ring can undergo condensation reactions with aldehydes or ketones to form more complex structures.

  • Oxidation Reactions :

    • The amine functionality can be oxidized to form imines or other nitrogen-containing heterocycles.

Example Reaction Table

Reaction TypeReactantsProductsConditions
Nucleophilic Substitution2-(3-Phenyl- oxadiazol-5-YL)-ethylamineN-substituted derivativesAlkyl halide + base
Condensation2-(3-Phenyl- oxadiazol-5-YL)-ethylamine + AldehydeOxadiazole derivativesAcidic conditions
Oxidation2-(3-Phenyl- oxadiazol-5-YL)-ethylamineImines or nitrogen heterocyclesOxidizing agent

Biological Activity and Research Findings

Recent studies have highlighted the biological significance of oxadiazole derivatives in drug discovery. Compounds containing oxadiazole rings have been shown to exhibit:

  • Anticancer activity

  • Antiparasitic properties

  • Inhibition of histone deacetylases (HDACs)

Research indicates that modifications in the oxadiazole structure can lead to enhanced biological activity. For instance, derivatives with specific substitutions on the aromatic ring demonstrated improved potency against cancer cell lines.

Biological Activity Table

Compound TypeActivity TypeIC50 Value (nM)Reference
Oxadiazole DerivativeHDAC Inhibition8.2MDPI Study
Oxadiazole DerivativeAnticancer ActivityVariesPMC Article

Scientific Research Applications

Biological Research

2-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride has been utilized in various biological studies, particularly in the field of pharmacology. Its potential as a therapeutic agent has been investigated due to its interaction with biological systems.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to 2-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylamine can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of fluorescent materials.

Case Study: Fluorescent Sensors

In a study focusing on the synthesis of fluorescent sensors, researchers utilized this compound as a key component. The sensor demonstrated high sensitivity and selectivity for detecting metal ions, showcasing the compound's utility in environmental monitoring .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound. One notable method involves the reaction of phenyl hydrazine with appropriate carbonyl compounds followed by cyclization to form the oxadiazole ring .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 2-(3-phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride with its analogs:

Compound Name Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) CAS Number
2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine HCl Phenyl (C₆H₅) C₁₀H₁₂ClN₃O ~225.68 (estimated) Not explicitly listed
1-[3-(2-Chloro-phenyl)-oxadiazol-5-YL]-ethylamine HCl 2-Chlorophenyl (Cl-C₆H₄) C₁₀H₁₁Cl₂N₃O 260.12 1185304-86-2
(3-Methyl-oxadiazol-5-yl)(phenyl)methanamine HCl Phenyl, methyl (CH₃) C₁₀H₁₂ClN₃O 225.68 1184984-85-7
[3-(Phenoxymethyl)-oxadiazol-5-yl]methanamine HCl Phenoxymethyl (C₆H₅OCH₂) C₁₀H₁₂ClN₃O₂ 241.68 1235666-65-5

Key Observations :

  • Methyl or phenoxymethyl substituents alter steric bulk and electronic profiles .
  • Side Chain Variations : Ethylamine (target compound) vs. methanamine () affects solubility and hydrogen-bonding capacity. Ethylamine’s longer chain may enhance flexibility in target binding.

Biological Activity

2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride is a compound belonging to the class of 1,2,4-oxadiazoles. This class has been extensively studied for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article summarizes the biological activity of this specific compound, highlighting key findings from various studies.

  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 1185304-75-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds in the oxadiazole class have been shown to inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in cancer progression. This compound specifically inhibits human carbonic anhydrase isoforms IX and XII, which are overexpressed in certain tumors .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways associated with apoptosis and cell proliferation. For instance, it has been reported to increase p53 expression and caspase-3 cleavage in cancer cells, leading to enhanced apoptotic activity .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of oxadiazole derivatives, including this compound:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
    • MCF-7 (breast cancer) : IC₅₀ values range from 0.65 to 15.63 µM depending on structural modifications .
    • A549 (lung cancer) and A375 (melanoma) also showed sensitivity to this compound with varying degrees of cytotoxicity .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds in the class have shown promising results against bacteria and fungi .

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound displayed superior activity compared to standard chemotherapeutics like doxorubicin .
    • The mechanism involved apoptosis induction through modulation of p53 and caspase pathways.
  • Enzyme Inhibition Study :
    • In another study focusing on enzyme inhibition, this compound was assessed for its ability to inhibit human carbonic anhydrases IX and XII. It demonstrated potent inhibitory effects with K_i values in the nanomolar range .

Data Table of Biological Activities

Activity TypeTarget Cell LineIC₅₀ (µM)Reference
AnticancerMCF-70.65
AnticancerA549Varies
AnticancerA375Varies
Enzyme InhibitionhCA IX<0.01
Enzyme InhibitionhCA XII<0.01

Q & A

Q. Answer :

  • ¹H/¹³C NMR : Confirm ethylamine protonation (NH₂+ at δ 8.0–8.5 ppm in D₂O) and oxadiazole aromaticity.
  • IR : Detect NH stretching (~3300 cm⁻¹) and Cl⁻ counterion absorption (~2400 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M-Cl]+ and isotopic patterns consistent with Cl⁻ loss .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer : Perform molecular docking (AutoDock Vina, GOLD) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (optimized via DFT). Key parameters:

  • Grid box centered on active sites (e.g., ATP-binding pocket for kinases).
  • Scoring functions (e.g., ChemPLP) to rank binding affinities.
  • MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Basic: What stability considerations are critical for storing this compound?

Answer : Store under inert atmosphere (argon) at -20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light (UV-sensitive oxadiazole ring). Stability is monitored via periodic HPLC (retention time shifts indicate decomposition) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Answer :

  • Core Modifications : Replace phenyl with heteroaryl groups (e.g., pyridyl) to alter electronic effects.
  • Side-Chain Variations : Introduce alkyl or aryl groups on the ethylamine to modulate lipophilicity (logP calculations via ChemDraw).
  • Biological Assays : Test derivatives against cell lines (e.g., MTT assay for cytotoxicity) and compare IC₅₀ values. Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Basic: What safety protocols are essential when handling this compound?

Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of hydrochloride dust. Neutralize spills with sodium bicarbonate. Toxicity data (e.g., LD₅₀) should be referenced from SDS sheets .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing for this compound?

Answer : Synthesize ¹⁵N-labeled ethylamine via Strecker synthesis using ¹⁵NH₄Cl. Use LC-MS/MS to track incorporation into metabolites (e.g., hepatic microsome assays). Quantify isotopic enrichment via mass shift analysis (e.g., +1 Da for ¹⁵N) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride

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